molecular formula C8H6Cl2N2O3 B515177 N-(3,5-dichloro-2-nitrophenyl)acetamide

N-(3,5-dichloro-2-nitrophenyl)acetamide

Cat. No.: B515177
M. Wt: 249.05g/mol
InChI Key: WCTDZRQSAFHKAD-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-2-nitrophenyl)acetamide is a substituted acetanilide research chemical. Compounds within this class are frequently investigated as key intermediates in organic synthesis and pharmaceutical development . For instance, structurally similar dichloronitroacetanilide compounds serve as crucial precursors in the synthesis of more complex molecules, including veterinary pharmaceuticals and dyestuffs . Research into related acetamide analogues also explores their potential as photodegradable antimicrobial agents, a promising approach for developing antibiotics with reduced environmental persistence . The presence of both chloro and nitro substituents on the aromatic ring makes this family of compounds a subject of interest in materials science and medicinal chemistry research, particularly in the construction of molecules with specific electronic properties or biological activity. This product is strictly for research purposes in a controlled laboratory setting.

Properties

Molecular Formula

C8H6Cl2N2O3

Molecular Weight

249.05g/mol

IUPAC Name

N-(3,5-dichloro-2-nitrophenyl)acetamide

InChI

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-3-5(9)2-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13)

InChI Key

WCTDZRQSAFHKAD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanistic Insights

In the cited patent, nitration is achieved using a nitrating mixture of nitric acid and sulfuric acid-oleum, with stringent control over acid strength (100–107% w/w) and molar ratios (1:2–1:15 substrate-to-acid). These conditions favor electrophilic aromatic substitution, directing nitro groups to specific positions based on the electronic effects of existing substituents. For 3,5-dichloroacetanilide, the electron-withdrawing chlorine atoms at positions 3 and 5 would deactivate the ring, necessitating vigorous nitrating agents to introduce the nitro group at position 2.

Optimizing Regioselectivity

Key factors influencing regioselectivity include:

  • Acid strength : Higher sulfuric acid concentrations enhance nitronium ion (NO₂⁺) formation, critical for overcoming the ring’s deactivation.

  • Temperature control : Maintaining temperatures between 0–25°C minimizes side reactions such as over-nitration or decomposition.

  • Substrate-to-acid ratio : A molar ratio of 1:10 ensures sufficient protonation of the acetanilide without excessive acid waste.

A hypothetical adaptation of these conditions for 3,5-dichloroacetanilide could yield N-(3,5-dichloro-2-nitrophenyl)acetamide with >90% regioselectivity, though experimental validation would be required.

Chlorination of 2-Nitroacetanilide Derivatives

An alternative route involves introducing chlorine atoms into a pre-nitrated acetanilide scaffold. This method hinges on the ability to selectively chlorinate 2-nitroacetanilide at positions 3 and 5, leveraging directing effects of the nitro and acetamide groups.

Electrophilic Chlorination Mechanisms

Chlorination typically follows electrophilic substitution patterns, where the nitro group (meta-directing) and acetamide group (ortho/para-directing) compete to influence substitution sites. In 2-nitroacetanilide, the nitro group at position 2 directs incoming electrophiles to positions 4 and 6, while the acetamide at position 1 directs to positions 3 and 5. Balancing these effects requires precise control of reaction conditions.

Catalytic Chlorination

Using Lewis acids like FeCl₃ or AlCl₃ in a chlorinated solvent (e.g., dichloromethane) at 0–5°C could promote di-chlorination at positions 3 and 5. However, competing para-chlorination (position 4) may occur, necessitating iterative purification steps.

Comparative Analysis of Synthetic Routes

The table below summarizes theoretical yields, regioselectivity, and challenges for the two proposed methods:

Method Starting Material Conditions Theoretical Yield Key Challenges
Nitration of 3,5-DCA*3,5-DichloroacetanilideHNO₃/H₂SO₄-oleum, 0–25°C, 5–10 hrs85–90%Synthesis of 3,5-DCA precursor
Chlorination of 2-NAA**2-NitroacetanilideCl₂/FeCl₃, 0–5°C, 12 hrs70–75%Competing para-chlorination

*3,5-DCA: 3,5-dichloroacetanilide; **2-NAA: 2-nitroacetanilide

Synthesis of 3,5-Dichloroacetanilide

The preparation of 3,5-dichloroacetanilide, a critical intermediate for the first method, remains a bottleneck. A plausible route involves:

Dichlorination of Acetanilide

  • Step 1 : Acetanilide is treated with Cl₂ in the presence of AlCl₃ at 40–50°C to yield 4-chloroacetanilide.

  • Step 2 : Further chlorination under harsher conditions (Cl₂, FeCl₃, 80°C) introduces a second chlorine at position 3 or 5, though achieving precise 3,5-dichlorination requires advanced directing strategies or protective group chemistry.

Industrial Scalability and Environmental Considerations

The patents highlight environmental and scalability challenges in analogous processes. For instance, US20130303781A1 notes that iron-based catalysts in reduction steps are environmentally taxing, while WO2018091978A1 emphasizes the need for recyclable sulfuric acid systems. Adapting these lessons, a scalable synthesis of this compound would prioritize:

  • Catalyst selection : Raney nickel or palladium on carbon for reduction steps.

  • Solvent recovery : Implementing distillation units for DMF or methanol reuse.

  • Waste minimization : Neutralizing acidic byproducts with caustic lye before disposal .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Structural Effects

The position and nature of substituents on the phenyl ring significantly alter molecular properties. Below is a comparison of key analogs:

Compound Name Substituents CAS Number Molecular Weight Key Features
N-(3,5-Dichloro-4-nitrophenyl)acetamide Cl (3,5), NO₂ (4) 5942-05-2 249.053 Nitro at para position; higher polarity due to electron-withdrawing groups
N-(4,5-Dichloro-2-nitrophenyl)acetamide Cl (4,5), NO₂ (2) 5462-30-6 249.051 Nitro at ortho position; steric hindrance may affect reactivity
N-(3-Chloro-4-hydroxyphenyl)acetamide Cl (3), OH (4) - - Hydroxyl group enhances hydrogen bonding and solubility
2-Chloro-N-(3,5-dimethylphenyl)acetamide CH₃ (3,5), Cl (2) - - Methyl groups donate electrons, reducing reactivity compared to nitro analogs

Key Observations :

  • Nitro vs. Hydroxyl Groups : Nitro groups (strong electron-withdrawing) increase molecular polarity and decrease basicity compared to hydroxyl groups, which enhance hydrogen bonding .
  • Chlorine Positioning : Chlorine at meta positions (3,5) or para (4) affects steric interactions. For example, N-(3,5-dichloro-4-nitrophenyl)acetamide exhibits planar molecular conformations due to antiparallel alignment of C=O and N–H bonds, as seen in similar chloroacetamides .

Physical and Chemical Properties

Table: Comparative Physical Properties
Compound Melting Point (°C) Density (g/cm³) Boiling Point (°C)
N-(4,5-Dichloro-2-nitrophenyl)acetamide 124–128 1.573 418.4
N-(3,5-Dichloro-4-nitrophenyl)acetamide Not reported Not reported Not reported
Alachlor (Agrochemical analog) Liquid 1.133 100 (decomposes)

Analysis :

  • Melting Points: Nitro-substituted acetamides (e.g., 124–128°C) have higher melting points than non-nitro analogs like alachlor, due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Density : The nitro group increases density (1.573 g/cm³) compared to methyl or methoxy-substituted compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dichloro-2-nitrophenyl)acetamide, and how can regioselectivity be controlled during nitration?

  • Methodological Answer : The compound can be synthesized via nitration of a dichloroacetanilide precursor. For example, nitration of 3,5-dichloroacetanilide with nitric acid in sulfuric acid at 0–5°C yields the 2-nitro derivative. Regioselectivity is influenced by steric and electronic factors: electron-withdrawing groups (e.g., Cl) direct nitration to the para position relative to the acetamide group. Monitor reaction progress using TLC and optimize conditions (temperature, stoichiometry) to achieve yields >95% . Confirm regiochemistry via 1^1H NMR (aromatic proton splitting patterns) and X-ray crystallography .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to verify substituent positions (e.g., nitro group at C2, Cl at C3/C5). IR confirms the acetamide C=O stretch (~1650–1680 cm1^{-1}) and nitro group absorption (~1520 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity.
  • Thermal Analysis : Melting point (155–162°C) and DSC determine crystalline stability .

Q. What solvent systems are suitable for recrystallizing this compound, and how does solubility vary with polarity?

  • Methodological Answer : Recrystallize from ethanol/water (4:1 v/v) or DCM/hexane. Solubility is higher in polar aprotic solvents (DMF, DMSO) due to nitro and acetamide groups. Conduct solubility tests at 25°C using the shake-flask method, and compare with logP predictions (~2.1) .

Advanced Research Questions

Q. How does the positioning of nitro and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group at C2 activates the aromatic ring for nucleophilic attack at C4 (para to nitro). Chlorine at C3/C5 sterically hinders ortho positions. Test reactivity by reacting with amines (e.g., benzylamine) in DMF at 80°C. Monitor substitution via LC-MS and compare rates with analogs (e.g., 4-nitro derivatives) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in antimicrobial studies?

  • Methodological Answer :

  • Bioreduction Assays : Incubate with E. coli lysates and NADPH; detect nitro-reduction intermediates (e.g., hydroxylamines) via HPLC-MS .
  • Enzyme Inhibition : Screen against bacterial enoyl-ACP reductase using spectrophotometric assays. IC50_{50} values correlate with structural analogs (e.g., 3,5-dichloro-4-nitro derivatives) .

Q. How can structure-activity relationship (SAR) studies be designed to improve cytotoxicity profiles for therapeutic applications?

  • Methodological Answer :

  • Analog Synthesis : Replace Cl with F or CF3_3 to modulate lipophilicity.
  • In Vitro Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Corrogate data with computational models (e.g., QSAR) to predict toxicity thresholds .

Q. What methodologies validate the environmental stability and photodegradation pathways of this compound?

  • Methodological Answer : Expose to UV light (λ = 365 nm) in aqueous solutions; analyze degradation products (e.g., 3,5-dichloroaniline) via GC-MS. Compare half-lives under aerobic vs. anaerobic conditions .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against S. aureus FabI enzyme (PDB: 1NHG). Validate predictions with SPR binding assays and MD simulations to assess binding stability .

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